molecular formula C10H8F2O2 B15360850 4-Cyclopropoxy-2,6-difluorobenzaldehyde

4-Cyclopropoxy-2,6-difluorobenzaldehyde

Cat. No.: B15360850
M. Wt: 198.17 g/mol
InChI Key: UZRMCKABVHLCIP-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-2,6-difluorobenzaldehyde is a substituted benzaldehyde derivative featuring a cyclopropoxy group at the 4-position and fluorine atoms at the 2- and 6-positions. This compound is of interest in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, where its unique steric and electronic properties may influence reactivity and binding interactions.

Properties

Molecular Formula

C10H8F2O2

Molecular Weight

198.17 g/mol

IUPAC Name

4-cyclopropyloxy-2,6-difluorobenzaldehyde

InChI

InChI=1S/C10H8F2O2/c11-9-3-7(14-6-1-2-6)4-10(12)8(9)5-13/h3-6H,1-2H2

InChI Key

UZRMCKABVHLCIP-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(C(=C2)F)C=O)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Key structural analogs differ primarily in the substituent at the 4-position. Below is a comparative analysis based on the provided evidence:

Compound 4-Bromo-2,6-difluorobenzaldehyde 4-(Benzyloxy)-2,6-difluorobenzaldehyde Hypothesized 4-Cyclopropoxy Variant
Molecular Formula C₇H₃BrF₂O C₁₄H₁₀F₂O₂ C₁₀H₈F₂O₂
Molecular Weight 221.0 g/mol 264.23 g/mol 206.17 g/mol (calculated)
Melting Point 76–79°C Not reported Likely lower than bromo analog (cyclopropane’s strain)
Purity >95% (GC) 100% (stated in SDS) Dependent on synthesis route
Sensitivity Air-sensitive No data Potentially less sensitive than bromo analog
CAS RN 537013-51-7 918524-93-3 Not available in evidence

Key Observations :

  • Electronic Effects : The bromo substituent (electron-withdrawing) may enhance the aldehyde’s electrophilicity compared to the benzyloxy or cyclopropoxy groups (electron-donating via oxygen lone pairs). This could influence reactivity in nucleophilic addition reactions .
  • Stability : The air sensitivity of the bromo analog suggests that halogenated benzaldehydes may require inert handling, whereas ether-linked derivatives (benzyloxy, cyclopropoxy) might exhibit better stability.

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